(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is a chiral compound with significant importance in organic chemistry. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the Boc (tert-butoxycarbonyl) protecting group and the hydroxy and vinyl functional groups make this compound versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Protection: The nitrogen atom in the piperidine ring is protected using the Boc group to prevent unwanted reactions.
Functionalization: Introduction of the hydroxy and vinyl groups is achieved through specific reactions such as hydroxylation and vinylation.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The Boc group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of (2R,3S)-1-Boc-3-hydroxy-2-ethylpiperidine.
Substitution: Formation of (2R,3S)-3-hydroxy-2-vinylpiperidine.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-1-Boc-3-hydroxy-2-ethylpiperidine: Similar structure but with an ethyl group instead of a vinyl group.
(2R,3S)-1-Boc-3-hydroxy-2-methylpiperidine: Similar structure but with a methyl group instead of a vinyl group.
Uniqueness
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C12H21NO3 |
---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl 2-ethenyl-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
AJPYZOAAGWNJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.